Theoretical Framework & Proof-of-Concept

S m O | e C u | e Specifications & Pricing

Tideglusib glycogen synthase kinase 3
signhaling pathway

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Tideglusib

CAS No.: 865854-05-3

Cat. No.: S545349

Mechanism of Action: Irreversible GSK3f Inhibition

Tideglusib exerts its effects through a unique mechanism of action and interaction with the canonical Wnt/f3-

catenin signaling pathway.

Feature Description

Target Glycogen Synthase Kinase-3 beta (GSK3p) [1].
Inhibition Type Irreversible [1] [2].

ATP Competition Non-ATP competitive [1] [2].

Key Residue Cysteine-199 (Cys-199) in active site [1] [3].
Primary Pathway Canonical Wnt/B-catenin signaling [4] [5].

In the Wnt pathway, GSK3[ normally phosphorylates [-catenin, marking it for degradation. By irreversibly
inhibiting GSK3p, Tideglusib stabilizes [-catenin, allowing its accumulation and translocation to the

nucleus. This drives the transcription of genes crucial for cell survival, synaptic plasticity, and stem cell
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regulation [4] [5] [6]. This mechanism is fundamental to its therapeutic potential in neurodegenerative

diseases and tissue repair.

The diagram below illustrates how Tideglusib inhibits GSK3[ and activates the canonical Wnt/3-catenin

signaling pathway.
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Therapeutic Efficacy & Experimental Data

Preclinical and clinical studies have explored Tideglusib's potential across various conditions. The tables

below summarize key quantitative findings and experimental models.

Table 1: Preclinical Efficacy of Tideglusib in Animal Models

Disease Model Experimental System Key Findings Reference
Alcohol Use C57BL/6J mice (Drinking  Decreased ethanol consumption; More [4]
Disorder (AUD) in the Dark, Intermittent potent in males (EDso = 64.6 mg/kg) than
Access) females (EDso = 79.4 mg/kg).

Alzheimer's APP/Tau transgenic mice  Decreased Tau phosphorylation, reduced [1]
Disease (AD) amyloid plaque load, improved

learning/memory, prevented neuronal

loss.
Tooth Repair / CD1 wild-type mouse Enhanced natural tooth repair by [5]
Dentistry molars stimulating dentine regeneration via Wnt/

[3-catenin pathway activation.

Table 2: Clinical Trial Status of Tideglusib (as of 2025) | Condition | Highest Reported Phase | Key
Sponsors | Status / Notes | | :--- | :--- | :--- | :--- | | Myotonic Dystrophy | Phase 2 | AMO Pharma Limited |
Most recent trial initiated Aug 2021. | [7] | | Arrhythmogenic Cardiomyopathy | Phase 2 | AMO Pharma,
CIHR, Canadian SADS | - | [7] | | Alzheimer's Disease | Phase 2 | Noscira SA | No new FDA-approved
therapeutics for AUD in 18 years. | [4] [7] [8] | | Progressive Supranuclear Palsy | Phase 2 | Noscira SA | - |
[7118] |

Experimental Protocols

For researchers looking to replicate or build upon these findings, here are summaries of key methodologies

from the search results.
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Protocol 1: Preclinical Model for Alcohol Use Disorder (AUD) This protocol is adapted from the study

demonstrating Tideglusib's efficacy in reducing ethanol consumption [4].

Animals: Male and female C57BL/6J mice.
Ethanol Consumption Paradigm:

o Intermittent Ethanol Access (IEA): Mice have 24-hour access to two bottles. On set days, one
bottle is replaced with 20% ethanol. Volume measurements are taken at 2 hours (binge) and 24
hours.

o Drinking in the Dark (DID): A specialized model for binge-like drinking behavior.

Tideglusib Administration:
o Formulation: Suspended in corn oil (e.g., 20 mg/mL concentration).

o Dosage: Varied by experiment (e.g., 0-200 mg/kg for dose-response).
o Route & Timing: Administered via oral gavage 30-60 minutes prior to ethanol access.
Key Outcome Measures:
Ethanol consumption (g/kg/2h or 24h).
Ethanol preference over water.
Blood ethanol content (BEC).
Locomotor activity, anxiety-like behavior, and liver function tests.

[¢]

[e]

[e]

o

Protocol 2: Molecular Analysis of Tideglusib Action This protocol describes the method used to

investigate the genomic basis of Tideglusib's effects [4].

e Treatment Groups: Animals are divided into groups (e.g., Water+Vehicle, Water+Tideglusib,
EtOH+Vehicle, EtOH+Tideglusib).
¢ Tissue Collection: Brain regions of interest (e.g., prefrontal cortex) are dissected.
¢ RNA Sequencing (RNAseq):
o Total RNA s extracted and purified.
o RNAseq libraries are prepared and sequenced.
o Bioinformatic analysis is performed for differential gene expression and pathway analysis (e.g.,
KEGG, GO enrichment).
¢ Key Analysis Focus:
o Genes involved in synaptic plasticity and transmission.
o Expression of genes downstream of the canonical Wnt signaling pathway (e.g., targets of 3-
catenin/TCF3/LEF1).

Considerations for Research and Development

¢ Irreversible Inhibition: The long residence time on the target and low enzyme turnover rate in
neurons could allow for less frequent dosing but also necessitates careful safety profiling [1].
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e Therapeutic Repurposing: The initial focus on Alzheimer's disease has expanded to other areas like
psychiatry (AUD), dentistry, and cardiology, demonstrating the broad potential of GSK3[3 inhibition [4]
(7] [5].

¢ Ongoing Research: While Tideglusib itself is in mid-stage trials, research continues into developing
novel, potentially reversible, and more selective GSK3[ inhibitors, as well as multi-targeting agents
derived from its structure [3] [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no
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warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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